molecular formula C13H12ClNO2 B3340711 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 847744-24-5

8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B3340711
CAS No.: 847744-24-5
M. Wt: 249.69 g/mol
InChI Key: KRFPREPGGHPLOB-UHFFFAOYSA-N
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Description

8-(Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a hybrid heterocyclic compound derived from the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold. This core structure is recognized for its anticoagulant properties, particularly as a dual inhibitor of blood coagulation factors Xa (FXa) and XIa (FXIa) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-chloroacetyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-7-11(16)9-4-8-2-1-3-15-12(17)6-10(5-9)13(8)15/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPREPGGHPLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)C(=O)CCl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156126
Record name 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847744-24-5
Record name 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of concentrated sulfuric acid (98%) to mediate the intramolecular cyclization of penta-2,4-dienamides . Another approach includes the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as a chlorine source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination reactions typically yield chlorinated derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Substituent Variations in the Quinoline Ring

Modifications at the C6 and C8 positions of the pyrroloquinolinone scaffold significantly influence biological activity:

Compound C6 Substituent C8 Substituent Target IC50 (µM) Key Findings
6-Aryl derivatives Aryl H FXa/FXIa 0.7–40 Higher activity than unsaturated analogs; dual inhibition observed
Thiazole-hydrazine hybrids Thiazole linker H FXa/FXIa N/A Dual inhibition via synergistic interactions with catalytic sites
8-Bromo derivatives H Br FXa N/A Enhanced halogen bonding; improved selectivity for FXa
8-Iodo derivatives H I FXa/FXIa N/A Bulkier substituent reduced activity compared to Br analogs
8-(Chloroacetyl) derivative (Target) H Chloroacetyl FXa/FXIa (predicted) N/A Expected enhanced electronic effects and steric modulation vs. Br/I analogs

Key Observations :

  • C6 Aryl Groups : Improve activity by stabilizing π-π interactions in hydrophobic pockets of FXa/FXIa .
  • C8 Halogens : Bromo and iodo substituents enhance halogen bonding but differ in steric effects; bromo derivatives show superior FXa inhibition .

Hybridization with Pharmacophoric Fragments

The target compound’s design aligns with molecular hybridization strategies, combining pyrroloquinolinone with fragments like thiazole or rhodanine:

Hybrid Type Structure Activity Reference
Thiazole-linked hydrazines Pyrroloquinolinone + thiazole Dual FXa/FXIa inhibition (IC50 ~1–5 µM)
Rhodanine hybrids Pyrroloquinolinone + rhodanine Docking-predicted high affinity for FXa
Chloroacetyl derivative Pyrroloquinolinone + chloroacetyl Predicted dual inhibition (data pending)

Mechanistic Insights :

  • Thiazole Hybrids : The thiazole ring enhances interactions with serine residues in FXa/FXIa catalytic domains .
  • Rhodanine Hybrids : Sulfur-containing rhodanine improves binding via hydrophobic and polar interactions .
  • Chloroacetyl Group : The acetyl moiety may mimic substrate carbonyl groups, while chlorine enhances electrophilicity .

Physicochemical and Pharmacokinetic Properties

The chloroacetyl group impacts key properties compared to unsubstituted and halogenated analogs:

Property Base Scaffold 8-Bromo Derivative 8-Chloroacetyl Derivative (Predicted)
Molecular Weight 173.21 252.12 ~243.68
LogP (Calculated) 1.64 2.85 ~2.20
Solubility (mg/L, 25°C) 1735 450 ~600
Melting Point (°C) 106.27 180–185 ~150–160

Implications :

  • Increased lipophilicity (LogP) of the chloroacetyl derivative may improve membrane permeability but reduce aqueous solubility compared to the base scaffold.
  • Moderate melting point suggests stable crystalline form, aiding formulation .

Biological Activity

8-(Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS: 847744-24-5) is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrroloquinoline derivatives that have shown promise in various pharmacological applications, including anti-cancer and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂ClNO₂. The structure features a chloroacetyl group attached to a pyrroloquinoline backbone, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which play significant roles in inflammation and cancer progression .
  • Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression .

Anticancer Activity

A variety of studies have assessed the anticancer potential of related pyrroloquinoline derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7Not specifiedInduction of apoptosis
Related Quinoline DerivativeHCT1161.9Tubulin depolymerization
Related Quinoline DerivativeMCF-72.3Tubulin depolymerization

These findings suggest that the compound may possess significant antiproliferative properties against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties are also noteworthy. Compounds within this class have been shown to inhibit nitric oxide production in LPS-stimulated macrophages:

CompoundModelInhibition (%)
This compoundRAW 264.7 CellsNot specified
Related Pyrazoloquinoline DerivativeRAW 264.7 Cells~80%

This indicates that the compound may act similarly to other known anti-inflammatory agents by modulating the immune response.

Case Studies

Several studies have highlighted the efficacy of pyrroloquinoline derivatives in preclinical models:

  • In Vivo Tumor Models : A study demonstrated that a structurally similar compound significantly reduced tumor growth in Balb/c mice bearing hepatocellular carcinoma. The lead compound exhibited an IC50 indicative of potent activity against tumor proliferation .
  • Zebrafish Embryo Model : Another investigation utilized zebrafish embryos to assess toxicity and growth inhibition by quinoline derivatives. Results indicated that certain derivatives were effective growth inhibitors with manageable toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including heterocyclic ring formation followed by chloroacetylation. A common approach is hydrolysis under basic conditions (e.g., NaOH in methanol at 60–70°C) to introduce functional groups, with reaction progress monitored via TLC. Purification often employs recrystallization or column chromatography using silica gel .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton and carbon environments, particularly the pyrroloquinolinone core and chloroacetyl substituent.
  • HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns.
  • X-ray diffraction : Single-crystal analysis (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated in related pyrroloquinolinone derivatives .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classification for structurally similar compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (Category 4 acute toxicity) .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC50_{50} values.
  • Counter-screening : Test selectivity against unrelated targets to rule off-target effects .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Test in solvents with varying polarity (DMSO, ethanol, PBS) using UV-Vis spectroscopy to detect aggregation.
  • Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., light, heat, pH extremes). Adjust storage protocols based on observed degradation pathways .

Q. How can computational methods predict the compound's environmental fate?

  • Methodological Answer :

  • QSAR Modeling : Use software like EPI Suite to estimate logP, biodegradation potential, and ecotoxicity.
  • Molecular Dynamics : Simulate interactions with environmental matrices (e.g., soil, water) to predict persistence and bioaccumulation .

Q. What experimental approaches elucidate the compound's mechanism of action in biological systems?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography.
  • Cellular thermal shift assay (CETSA) : Monitor target engagement by measuring protein thermal stability shifts in live cells.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reaction Optimization : Systematically vary parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify critical factors.
  • Intermediate Characterization : Use LC-MS to detect side products (e.g., over-acetylation) that may reduce yield.
  • Reproducibility Trials : Repeat synthesis in triplicate under controlled conditions to assess variability .

Q. What analytical techniques validate purity when conflicting HPLC results arise?

  • Methodological Answer :

  • Orthogonal Methods : Combine HPLC with GC-MS or capillary electrophoresis to cross-verify purity.
  • Spiking Experiments : Add known impurities to samples and compare retention times.
  • NMR Purity Assessment : Integrate proton signals to quantify residual solvents or byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 2
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

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